Diphenyl sulfide
Overview
Description
Diphenyl sulfide is an organosulfur compound with the chemical formula (C6H5)2S, often abbreviated as Ph2S . It is a colorless liquid with an unpleasant odor . The molecule consists of two phenyl groups attached to a sulfur atom .
Synthesis Analysis
Many methods exist for the preparation of diphenyl sulfide. It arises by a Friedel-Crafts-like reaction of sulfur monochloride and benzene . Diphenyl sulfide and its analogues can also be produced by coupling reactions using metal catalysts . It can also be prepared by reduction of diphenyl sulfone .Molecular Structure Analysis
The molecule of Diphenyl sulfide consists of two phenyl groups attached to a sulfur atom . The molecular shape is bent on the sulfur atom .Chemical Reactions Analysis
Diphenyl sulfide is a precursor to triaryl sulfonium salts, which are used as photoinitiators . The compound can be oxidized to the sulfoxide with hydrogen peroxide .Physical And Chemical Properties Analysis
Diphenyl sulfide is a colorless liquid with an unpleasant odor . It has a density of 1.113 g/cm3 at 20 °C , a melting point of -25.9 °C, and a boiling point of 296 °C . It is insoluble in water but soluble in diethyl ether, benzene, and carbon disulfide .Scientific Research Applications
Photodegradation of Polychlorinated Diphenyl Sulfides
Diphenyl sulfide derivatives, specifically polychlorinated diphenyl sulfides (PCDPSs), have been explored for their photodegradation properties. Research has shown that silica gel can act as a photocatalyst under simulated sunlight to degrade PCDPSs, with environmental factors like pH and the presence of humic acid affecting the degradation rate. This study highlights the potential of using diphenyl sulfide derivatives in environmental remediation, particularly in the degradation of dioxin-like compounds in water systems (Ge et al., 2019).
Vulcanizing/Devulcanizing Behavior Control with Microwaves
Diphenyl disulfide has been investigated for its role in the vulcanization and devulcanization of rubber, using microwaves as the heating source. This study shows that the activity of diphenyl disulfide can be tailored by controlling the reaction temperature and microwave power, offering insights into the material's potential in rubber recycling processes (Vega et al., 2008).
Ferrate(VI) Oxidation of Polychlorinated Diphenyl Sulfides
Further research into polychlorinated diphenyl sulfides (PCDPSs) has shown that ferrate(VI) oxidation can effectively degrade these compounds. The study offers mechanistic insights, suggesting pathways for PCDPS degradation and potentially reducing the toxicity of these environmental contaminants (Chen et al., 2018).
Inverse Vulcanization for Li–S Batteries
Diphenyl sulfide derivatives have been utilized in the development of high sulfur content copolymers through inverse vulcanization. These copolymers serve as active cathode materials in lithium–sulfur batteries, demonstrating excellent capacity retention and extending battery lifetimes. This application underlines the potential of diphenyl sulfide in energy storage technologies (Dirlam et al., 2015).
Mechanistic Insights into H₂S-Mediated Reduction of Aryl Azides
Diphenyl sulfide has contributed to the understanding of hydrogen sulfide (H2S)-mediated reduction mechanisms, particularly in the context of H2S-selective fluorescent probes. This research is pivotal for the development of chemical tools in H2S detection, offering a deeper understanding of the reaction mechanisms involved (Henthorn & Pluth, 2015).
Applications in Organic Semiconductor Development
Diphenyl sulfide derivatives have been explored for their applications in organic field-effect transistors (OFETs). A specific sulfur-containing heteroarene showed excellent FET characteristics in ambient conditions, indicating the material's potential in electronic devices (Takimiya et al., 2006).
Catalysis and Chemical Synthesis
Diphenyl sulfide and its derivatives have been used in catalysis, such as in the selective hydrogenation of p-chloronitrobenzene. This application demonstrates the compound's role in facilitating chemical reactions, with the potential for reusability and high selectivity in catalyst design (Zhang et al., 2014).
Safety And Hazards
Diphenyl sulfide is harmful if swallowed and causes skin and eye irritation . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Future Directions
properties
IUPAC Name |
phenylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYMSROWYAPPGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59371-97-0 | |
Record name | Benzene, 1,1′-thiobis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59371-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044383 | |
Record name | Diphenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044383 | |
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Molecular Weight |
186.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless nearly odorless liquid; [Merck Index] Unpleasant odor; [Alfa Aesar MSDS] | |
Record name | Phenyl sulfide | |
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Product Name |
Diphenyl sulfide | |
CAS RN |
139-66-2 | |
Record name | Diphenyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenyl sulfide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139662 | |
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Record name | Diphenyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4568 | |
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Record name | Benzene, 1,1'-thiobis- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Diphenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044383 | |
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Record name | Diphenyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIPHENYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5P3Y93MNR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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